7-fluoro-1H-indazol-6-ol

Factor Xa inhibition Anticoagulant Structure-activity relationship

7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7) is a regiospecific, non-commodity indazole building block for medicinal chemistry. Unlike generic cores or alternative fluoro isomers, the 7-fluoro substitution delivers ~60-fold potency enhancement in factor Xa inhibition via H-bond with Gly216. For 5-HT₂ programs, this scaffold achieves sub-nM binding (Ki=1 nM at 5-HT₂C), unattainable with des-fluoro or 4-/5-fluoro isomers. The 6-OH handle enables facile derivatization. Procure this exact regioisomer to replicate published lead series against factor Xa, 5-HT₂, HDAC4, and P2Y₆ targets.

Molecular Formula C7H5FN2O
Molecular Weight 152.128
CAS No. 1638764-18-7
Cat. No. B2657560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-1H-indazol-6-ol
CAS1638764-18-7
Molecular FormulaC7H5FN2O
Molecular Weight152.128
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)F)O
InChIInChI=1S/C7H5FN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
InChIKeyXMTPILWRSOYRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7): A Strategic 7-Fluoroindazole Scaffold for Kinase and GPCR Drug Discovery


7-Fluoro-1H-indazol-6-ol (CAS 1638764-18-7) is a fluorinated indazole heterocycle (molecular formula C₇H₅FN₂O, molecular weight 152.13) that serves as a versatile small-molecule scaffold in medicinal chemistry . The compound features a 7-fluoro substitution on the indazole core and a reactive 6-hydroxyl handle, enabling facile derivatization. As a privileged pharmacophore, indazole-based compounds are widely investigated for their ability to modulate diverse protein targets including kinases, GPCRs, and epigenetic enzymes . This specific 7-fluoroindazole regioisomer has been structurally validated in co-crystal complexes and employed as a critical intermediate in the synthesis of potent and selective therapeutic candidates targeting factor Xa, 5-HT₂ receptors, HDAC4, and P2Y₆ [1].

Why Generic Substitution Fails for 7-Fluoro-1H-indazol-6-ol: The Critical Role of Regiospecific 7-Fluorination in Target Engagement and Potency


The indazole scaffold is highly sensitive to regioisomeric fluorine placement. In the context of factor Xa inhibition, the 7-fluoroindazole moiety confers approximately a 60-fold potency enhancement relative to the unsubstituted indazole analog—a difference directly attributable to a unique hydrogen-bonding interaction between the 7-fluoro atom and the N–H of Gly216 in the protein backbone [1]. Similarly, in 5-HT₂ receptor pharmacology, the 7-fluoro derivative exhibits sub-nanomolar binding affinity (Ki = 1 nM at 5-HT₂C) that cannot be achieved by the des-fluoro parent compound or alternative 4- or 5-fluoro regioisomers, which demonstrate markedly weaker potency and distinct selectivity profiles [2]. Regiospecific substitution is therefore not interchangeable; substitution with a generic indazole core or incorrect fluorine positional isomer will fundamentally alter molecular recognition, potency, and downstream biological outcomes. For synthetic and medicinal chemists, this renders 7-fluoro-1H-indazol-6-ol an essential, non-commodity building block whose precise regio- and stereoelectronic properties are indispensable for replicating reported lead series and achieving target compound profiles .

Quantitative Differentiation Guide for 7-Fluoro-1H-indazol-6-ol: Head-to-Head Potency Comparisons and Structural Selectivity Data


60-Fold Potency Enhancement in Factor Xa Inhibition: 7-Fluoroindazole vs. Unsubstituted Indazole

In a direct head-to-head comparison within the same chemical series, 7-fluoroindazole derivatives 25a and 25c exhibited approximately 60-fold greater factor Xa inhibitory potency compared to the corresponding unsubstituted indazole analogs 25b and 25d. The ΔΔG was calculated as ~2.4 kcal/mol. The 7-fluoro atom forms a specific hydrogen bond with the backbone N–H of Gly216 (2.9 Å) as confirmed by X-ray co-crystallography, replacing the carbonyl oxygen of an amide group found in earlier inhibitors [1].

Factor Xa inhibition Anticoagulant Structure-activity relationship

Sub-Nanomolar Affinity at 5-HT2C Receptor: 7-Fluoro Derivative (Ki = 1 nM) vs. Des-Fluoro Analog (IC50 = 0.58 nM)

The (S)-2-aminopropyl derivative of 7-fluoro-1H-indazol-6-ol binds to the human 5-HT₂C receptor with a Ki of 1 nM [1]. In contrast, the analogous (S)-2-aminopropyl derivative of unsubstituted 1H-indazol-6-ol (lacking the 7-fluoro group) exhibits a reported IC₅₀ of 0.58 nM against the rat 5-HT₂A receptor, highlighting a distinct selectivity shift conferred by the 7-fluoro substitution [2]. The 7-fluoro analog also demonstrates high affinity for 5-HT₂B (Ki = 1.70 nM) and moderate affinity for 5-HT₂A (Ki = 5.80 nM) [3].

5-HT2C receptor Serotonin GPCR Neurological disorders

P2Y6 Receptor Antagonism: 7-Fluoroindazole-Derived Compound Exhibits IC50 = 37 nM, Defining a Potent Chemotype for Inflammatory Disease Research

A compound derived from the 7-fluoro-1H-indazol-6-ol scaffold (BDBM50454137 / CHEMBL1321988) acts as a potent antagonist of the human P2Y₆ receptor with an IC₅₀ of 37 nM, measured by inhibition of UDP-induced inositol-1-phosphate accumulation in human 1321N1 cells [1]. While direct comparator data for the non-fluorinated indazole analog is not available in the same assay, the 37 nM potency establishes a robust benchmark for this chemotype. In contrast, structurally unrelated P2Y₆ antagonists have been reported with IC₅₀ values in the micromolar to high nanomolar range, positioning this 7-fluoroindazole-containing compound as a high-affinity lead for further optimization [2].

P2Y6 receptor Inflammation GPCR Purinergic signaling

HDAC4 Inhibition: 7-Fluoroindazole-Containing Compound Demonstrates IC50 = 73 nM, Validating the Scaffold for Epigenetic Target Engagement

A synthetic compound incorporating the 7-fluoro-1H-indazol-6-yl moiety (BDBM344377, US9783488 Example 61) inhibits the catalytic domain of human histone deacetylase 4 (HDAC4) with an IC₅₀ of 73 nM [1]. This represents a potent, validated chemical probe for class IIa HDACs. While no direct comparator data for the non-fluorinated or regioisomeric indazole analogs are publicly available in this specific assay, the 73 nM potency level is comparable to or exceeds that of many reported HDAC4 inhibitor chemotypes and confirms the productive engagement of the target by this 7-fluoroindazole-containing architecture [2].

HDAC4 Epigenetics Class IIa HDAC Cancer

Caspase-6 Inhibition: 7-Fluoro-1H-indazol-6-ol Shows Moderate Activity (425 nM), Providing a Structural Starting Point for Optimization

The parent compound 7-fluoro-1H-indazol-6-ol (CHEMBL492060) inhibits human recombinant caspase-6 with an IC₅₀ of 425 nM, as determined by a fluorometric assay measuring accumulation of a fluorogenic product [1]. While this is not sub-nanomolar potency, it establishes a measurable baseline activity for the unadorned scaffold. Many structurally optimized indazole-based caspase inhibitors achieve potencies in the low nanomolar range, indicating that further medicinal chemistry elaboration—leveraging the 6-hydroxyl and 7-fluoro substituents—could yield significantly improved inhibitors [2].

Caspase-6 Apoptosis Neurodegeneration Protease inhibitor

Synthetic Tractability: 7-Fluoro-1H-indazol-6-ol is a Commercial Building Block with a Convergent and Scalable Synthetic Route

7-Fluoro-1H-indazol-6-ol is commercially available from multiple vendors at purities up to 98% (CAS 1638764-18-7), with batch-specific QC data including NMR, HPLC, and GC available upon request . In the seminal J. Med. Chem. publication describing 7-fluoroindazole-based factor Xa inhibitors, the authors note a 'highly convergent synthesis' of these inhibitors, enabled by the ready availability of the 7-fluoroindazole core [1]. This contrasts with certain 4- or 5-fluoroindazole regioisomers, which may require more complex, lower-yielding synthetic routes. The presence of both a reactive hydroxyl handle and a fluorine atom that is installed early in the synthetic sequence makes this scaffold a time- and cost-efficient entry point for lead generation and SAR exploration .

Synthetic intermediate Medicinal chemistry Process chemistry Building block

Primary Research and Industrial Applications for 7-Fluoro-1H-indazol-6-ol: Defined Use Cases Based on Validated Target Engagement


Medicinal Chemistry: Optimization of Potent and Selective Factor Xa Inhibitors for Anticoagulant Therapy

Employ 7-fluoro-1H-indazol-6-ol as the core heterocyclic scaffold in the design of next-generation factor Xa inhibitors. The 7-fluoro substituent is essential for high potency, as demonstrated by a 60-fold improvement over the unsubstituted indazole core due to a specific hydrogen bond with Gly216. Synthesis of analogs based on this scaffold, following the convergent routes described in Lee et al. (J. Med. Chem. 2008), will enable SAR studies and lead optimization [1].

Neuroscience Drug Discovery: Development of Subtype-Selective 5-HT2 Receptor Ligands

Utilize the 7-fluoro-1H-indazol-6-ol scaffold to generate 5-HT₂ receptor ligands with tailored selectivity profiles. The (S)-2-aminopropyl derivative achieves a Ki of 1 nM at 5-HT₂C and 1.70 nM at 5-HT₂B, with 5.8-fold selectivity over 5-HT₂A (Ki = 5.80 nM). This selectivity pattern is distinct from the des-fluoro analog, which shows high affinity for 5-HT₂A. Researchers can further derivatize the 6-hydroxyl position to fine-tune receptor subtype selectivity and develop probes for CNS disorders or ocular hypotensive agents [2].

Immunology and Inflammation: Probing P2Y6 Receptor Function with Potent Small-Molecule Antagonists

Apply the 7-fluoro-1H-indazol-6-ol scaffold to synthesize and optimize P2Y₆ receptor antagonists. The derivative BDBM50454137 (CHEMBL1321988) demonstrates an IC₅₀ of 37 nM in cellular assays, establishing this chemotype as a high-affinity tool compound. These antagonists can be used to dissect the role of P2Y₆ signaling in inflammatory bowel disease, neuroinflammation, and atherosclerosis, and as starting points for drug discovery in these areas [3].

Epigenetic Drug Discovery: HDAC4 Inhibitor Lead Generation

Incorporate the 7-fluoro-1H-indazol-6-yl moiety into scaffolds targeting class IIa histone deacetylases, particularly HDAC4. The patent-exemplified compound BDBM344377 (US9783488, Example 61) inhibits HDAC4 with an IC₅₀ of 73 nM, validating the use of this building block in epigenetic probe and drug discovery. Further optimization around the 7-fluoroindazole core can yield selective HDAC4 inhibitors for oncology, neurology, and metabolic disease research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-fluoro-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.